molecular formula C10H15N3S B2748755 3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole CAS No. 2123777-57-9

3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole

Cat. No.: B2748755
CAS No.: 2123777-57-9
M. Wt: 209.31
InChI Key: OAISSMJAJJBJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole is a complex organic compound characterized by its unique bicyclic structure. This compound contains a hexahydrocyclopenta[c]pyrrole ring fused with a thiadiazole ring, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological effects. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of α,β-diketones with acetamides, followed by selective reduction and addition of organometallic reagents . Another approach involves the oxidation of pyrrolinones or the reaction of chalcones with isonitriles .

Industrial Production Methods

Industrial production of this compound may utilize large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Ceric ammonium nitrate, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole stands out due to its combined bicyclic and thiadiazole structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-methyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-7-11-10(14-12-7)13-5-8-3-2-4-9(8)6-13/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAISSMJAJJBJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CC3CCCC3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.